
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate: is a complex organic compound with a unique structure that includes an anthracene core, sulphonate group, and various amino and oxopropyl substituents. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The process includes:
Nitration and Reduction: The anthracene core undergoes nitration followed by reduction to introduce amino groups.
Acylation: The oxopropyl group is introduced via acylation reactions.
Coupling Reactions: The final step involves coupling the various substituents to the anthracene core under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and sulphonate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and sulphonated compounds.
Scientific Research Applications
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed as a fluorescent marker for imaging and analysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-amino-4-((3,5-bis((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: .
Nuclear Fast Red: 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Uniqueness
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((1-oxopropyl)amino)phenyl)amino)anthracene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent marker and its potential therapeutic applications set it apart from similar compounds.
Properties
CAS No. |
89923-62-6 |
|---|---|
Molecular Formula |
C23H18N3NaO6S |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-[3-(propanoylamino)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O6S.Na/c1-2-18(27)26-13-7-5-6-12(10-13)25-16-11-17(33(30,31)32)21(24)20-19(16)22(28)14-8-3-4-9-15(14)23(20)29;/h3-11,25H,2,24H2,1H3,(H,26,27)(H,30,31,32);/q;+1/p-1 |
InChI Key |
XYOLLVHQNKFTLW-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


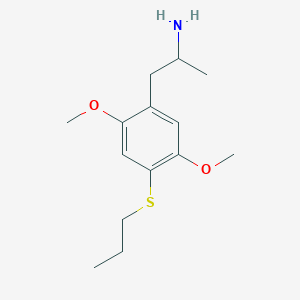
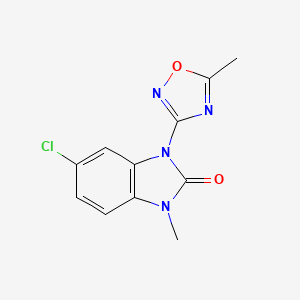
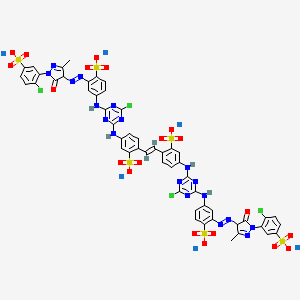


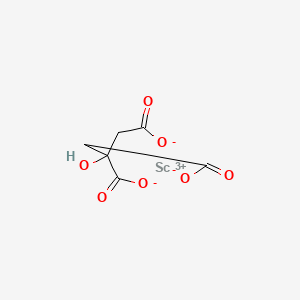
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)



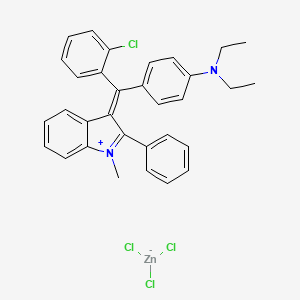
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)

